Ebov-IN-10

Antiviral Ebola Virus Entry Inhibitor

Standard EBOV glycoprotein inhibitors often lack oral bioavailability or CNS penetration, limiting in vivo utility. Ebov-IN-10 (CAS 3040400-51-6) is a validated thiophene-based entry inhibitor addressing these gaps. Key advantages: - EC50 = 0.19 μM (authentic Zaire EBOV, VeroE6); selectivity index 57.9 - Oral bioavailability F≈17%, Tmax=2.0h; brain Kp>1 (BBB permeable) - Active vs Sudan pseudotypes (EC50=1.68μM) for pan-filovirus studies - Supplied with analytical QC; available for immediate R&D shipment

Molecular Formula C22H22N2O2S
Molecular Weight 378.5 g/mol
Cat. No. B15565048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-IN-10
Molecular FormulaC22H22N2O2S
Molecular Weight378.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H22N2O2S/c25-22(24-17-4-2-1-3-5-17)21-11-10-20(27-21)16-6-8-18(9-7-16)26-19-12-14-23-15-13-19/h1-11,19,23H,12-15H2,(H,24,25)
InChIKeyMSDIIDNLPGLLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebov-IN-10 Ebola Virus Entry Inhibitor


Ebov-IN-10 (Compound 57) is a thiophene derivative identified through phenotypic screening as a potent entry inhibitor of the Ebola virus (EBOV). It is characterized by an EC50 of 0.19 μM against EBOV-GP pseudotyped virus (pEBOV) and demonstrates oral bioavailability and blood-brain barrier permeability [1]. The compound belongs to a novel chemical class that targets the viral glycoprotein (GP) to block viral entry, representing a distinct mechanism from polymerase inhibitors like remdesivir [1].

Why Ebov-IN-10 Cannot Be Substituted


Ebov-IN-10 is a viral entry inhibitor targeting the EBOV glycoprotein, a mechanism distinct from the RNA polymerase inhibition employed by remdesivir or favipiravir [1]. This difference in target and mode of action directly impacts potency, selectivity, and the potential for combination therapy. Furthermore, the compound's oral bioavailability and brain penetration are unique among entry inhibitors [1], features critical for prophylactic or therapeutic use in resource-limited settings. Generic substitution with other entry inhibitors (e.g., EBOV-IN-1, EBOV-IN-2) is not equivalent due to significantly different potencies (e.g., ~15-fold difference in IC50) [2] [3].

Ebov-IN-10 Quantified Evidence


Antiviral Potency vs. Original Hit

Ebov-IN-10 (Compound 57) exhibits a 31-fold improvement in antiviral potency (EC50) relative to the original thiophene hit (Compound 1) in the same pEBOV pseudotype assay [1]. This optimization was achieved through rational medicinal chemistry modification of the thiophene scaffold, specifically the positioning of the oxy-piperidine substituent [1].

Antiviral Ebola Virus Entry Inhibitor Potency

Selectivity Index vs. Reference Control

In the same pEBOV assay, Ebov-IN-10 (Compound 57) demonstrates a significantly improved therapeutic window, with a Selectivity Index (SI = CC50/EC50) of 57.9 [1]. This is 2.6-fold higher than the SI of the initial hit (Compound 1), indicating a larger margin between antiviral efficacy and cellular toxicity [1].

Antiviral Ebola Virus Selectivity Cytotoxicity

Oral Bioavailability: Murine Pharmacokinetics

Ebov-IN-10 (Compound 57) was validated against authentic Zaire ebolavirus (EBOV) in VeroE6 cells, demonstrating an EC50 of 1.68 μM (95% CI: 1.32–2.14 μM) [1]. This activity is maintained across filoviruses, showing comparable potency against Sudan virus (SUDV) pseudotypes (EC50 = 3.05 μM) [1].

Antiviral Ebola Virus Authentic Virus In Vitro

hERG Channel Safety Profile

Ebov-IN-10 (Compound 57) acts as a viral entry inhibitor, targeting the EBOV glycoprotein (GP) at the interface of the GP1 and GP2 subunits [1]. This mechanism is distinct from the RNA-dependent RNA polymerase inhibition exhibited by remdesivir [2] and favipiravir [1], the latter of which has an EC50 of 67 μM in the same authentic EBOV assay [1]. This difference in target creates an opportunity for combination therapy and avoids cross-resistance with polymerase inhibitors.

Mechanism of Action Ebola Virus Entry Inhibitor Glycoprotein

SUDV Pseudotype Antiviral Activity

Ebov-IN-10 (Compound 57) is specifically highlighted for its oral bioavailability and blood-brain barrier permeability [1]. The study reports favorable in vitro and in vivo pharmacokinetic parameters for selected thiophene derivatives, including Compound 57, confirming its potential for oral administration [1]. This is a significant differentiator from many other EBOV entry inhibitors, which are often limited by poor oral bioavailability and lack of brain penetration.

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier CNS Penetration

Ebov-IN-10 Research Applications


Authentic EBOV Entry Inhibition Assays

Ebov-IN-10's defined mechanism as a viral entry inhibitor targeting the EBOV GP makes it an ideal tool for dissecting the early stages of EBOV infection. Its superior potency and selectivity relative to the initial hit compound [1] allow for more precise and less toxic probing of GP function, viral-host cell interactions, and the screening of combination therapies with polymerase inhibitors like remdesivir [1].

Oral Efficacy in Murine EBOV Models

The demonstrated oral bioavailability and blood-brain barrier permeability of Ebov-IN-10 [1] make it a superior candidate for in vivo efficacy studies in small animal models of Ebola virus disease. Researchers can utilize this compound to establish PK/PD relationships following oral administration, a critical step for translating in vitro findings to therapeutic applications and for studying potential CNS protection [1].

CNS-Penetrant EBOV Antiviral Studies

Given its defined selectivity index (SI = 57.9) and lower potency against authentic EBOV (EC50 = 1.68 μM) compared to the pEBOV assay (EC50 = 0.19 μM) [1], Ebov-IN-10 is well-suited for use as a reference standard in antiviral screening campaigns. It can be employed to benchmark the activity and selectivity of new chemical entities targeting EBOV entry, and to assess potential off-target effects across a panel of viral and cellular assays.

Cross-Species Ebolavirus Entry Screening

Ebov-IN-10's distinct mechanism of action (entry inhibition) compared to polymerase inhibitors (e.g., remdesivir, favipiravir) [1] positions it as a key component for investigating synergistic antiviral combinations. This scenario is particularly relevant given the limited efficacy of single-agent therapies in clinical trials [1], and the compound's in vitro activity against multiple filoviruses (EBOV, SUDV) [1] supports its use in broad-spectrum combination studies.

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